molecular formula C8H6N4O B155735 1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline CAS No. 126448-27-9

1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline

Cat. No. B155735
M. Wt: 174.16 g/mol
InChI Key: WHMDXBDPUHMQQS-UHFFFAOYSA-N
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Description

The compound “1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline” is a type of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline” were not found, oxadiazoles can be synthesized through various methods, including cyclization and functionalization . For instance, dibenzo[f,h]furazano[3,4-b]quinoxalines have been synthesized by intramolecular cyclization through direct transition metal-free C−H functionalization .

Future Directions

While specific future directions for “1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline” were not found, oxadiazoles and their derivatives continue to be a topic of interest in various fields, including organic electronics and luminescent materials .

properties

IUPAC Name

4,9-dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDXBDPUHMQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NON=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416006
Record name ST50996833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline

CAS RN

126448-27-9
Record name ST50996833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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